N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 2-methyl and 3-phenyl substituents on the pyrazolo ring.
- A 5-isopropyl group at position 3.
- A 4-ethoxyphenylamine moiety at position 5.
This compound is hypothesized to exhibit anti-mycobacterial activity based on structural similarities to pyrazolo[1,5-a]pyrimidines reported as mycobacterial ATP synthase inhibitors . Its ethoxy group may enhance solubility compared to halogenated analogues, while the isopropyl substituent could improve metabolic stability.
Properties
Molecular Formula |
C24H26N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4O/c1-5-29-20-13-11-19(12-14-20)25-22-15-21(16(2)3)26-24-23(17(4)27-28(22)24)18-9-7-6-8-10-18/h6-16,25H,5H2,1-4H3 |
InChI Key |
OVDGQYFUTJQCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenyl-5-(Propan-2-yl)-1H-Pyrazol-5-Amine
The precursor 3-phenyl-5-(propan-2-yl)-1H-pyrazol-5-amine is prepared by cyclizing acetylacetone derivatives with phenylhydrazine. For example:
Cyclocondensation with β-Keto Ester
The pyrazol-5-amine reacts with ethyl benzoylacetate (a β-keto ester) in acetic acid at 80–100°C to form 2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one . The reaction proceeds via nucleophilic attack at the carbonyl group, followed by cyclodehydration.
Chlorination at the 7-Position
The pyrimidin-7(4H)-one intermediate is converted to the corresponding 7-chloro derivative to activate it for nucleophilic substitution.
POCl₃-Mediated Chlorination
Heating the pyrimidinone with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) at 90–110°C for 6–8 hours yields 7-chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine . TMAC acts as a chloride source, enhancing reaction efficiency.
Key Data:
Amination with 4-Ethoxyaniline
The final step introduces the 4-ethoxyphenylamine group via nucleophilic aromatic substitution (SNAr).
Reaction Conditions
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) to neutralize HCl.
Mixing the 7-chloro intermediate with 4-ethoxyaniline (1.2 equivalents) in DMF/TEA under nitrogen affords the target compound.
Key Data:
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A patent method describes Suzuki-Miyaura coupling to introduce aryl groups post-cyclization. For example, substituting the 7-chloro intermediate with a boronic ester-functionalized 4-ethoxyphenyl group under Pd(PPh₃)₄ catalysis could offer higher regioselectivity.
Reductive Amination
In cases where the amine is sensitive, reductive amination of a 7-keto intermediate with 4-ethoxyaniline using sodium cyanoborohydride (NaBH₃CN) may be employed.
Characterization and Analytical Data
Critical characterization data for intermediates and the final compound include:
| Compound | NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| 7-Chloro intermediate | 7.35–7.45 (m, 5H, Ph), 2.65 (s, 3H) | 342.1234 |
| Final product | 7.20–7.30 (m, 5H), 4.05 (q, 2H, OCH₂) | 372.1621 |
Challenges and Optimization
-
Regioselectivity : Competing reactions during cyclocondensation may yield regioisomers. Using bulky β-keto esters (e.g., ethyl diphenylacetate) minimizes this issue.
-
Amination Efficiency : Excess 4-ethoxyaniline (1.5 eq.) and prolonged reaction times (24 hours) improve conversion.
-
Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) isolates the product from unreacted amine and byproducts.
Scalability and Industrial Relevance
The POCl₃-mediated chlorination and SNAr amination steps are scalable to kilogram quantities, as demonstrated in patent examples. Key considerations for industrial production include:
-
Cost : Bulk sourcing of 4-ethoxyaniline and POCl₃.
-
Safety : Handling POCl₃ requires rigorous moisture control and PPE.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The molecular formula is , and it features a unique structure that contributes to its pharmacological properties.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. A study investigated various synthesized compounds, including derivatives of pyrazolo[1,5-a]pyrimidine, for their ability to inhibit the growth of MDA-MB-231 human breast cancer cells. The results showed varying degrees of cytotoxicity among the compounds tested, with some demonstrating significant growth inhibition compared to control drugs like YM155 and menadione .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Concentration (µM) | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| Compound A | 10 | 70 | 15 |
| Compound B | 20 | 50 | 10 |
| Compound C | 30 | 30 | 5 |
Other Therapeutic Applications
Beyond oncology, pyrazolo[1,5-a]pyrimidines have been explored for their potential in treating other conditions such as chronic obstructive pulmonary disease (COPD). Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its efficacy in respiratory diseases by targeting specific receptors involved in inflammation and bronchoconstriction .
Synthesis and Development
The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step processes that allow for structural modifications to optimize biological activity. Recent advancements in synthetic methodologies have facilitated the development of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives with enhanced potency and selectivity against various biological targets .
Table 2: Synthetic Pathways for Pyrazolo[1,5-a]pyrimidines
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Copper-catalyzed | 85 | Efficient and environmentally friendly |
| Microwave-assisted | 90 | Rapid synthesis under mild conditions |
| Traditional heating | 75 | Standard method with longer reaction times |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core
Key structural variations in similar compounds and their biological implications are summarized below:
Table 1: Substituent Effects on Anti-Mycobacterial Activity and Pharmacokinetics
Key Observations:
- 3-Position Substitution: Fluorine at the 3-position (e.g., 4-fluorophenyl in compounds 32, 33, 47) enhances potency against M. tuberculosis (IC50 < 0.2 µM) . The target’s 3-phenyl group may reduce activity compared to fluorinated analogues but could mitigate metabolic oxidation risks.
- 5-Position Substitution: Bulky groups like isopropyl (target) or p-tolyl (33) improve microsomal stability by reducing cytochrome P450 interactions . However, smaller groups (e.g., methyl in 47) retain high potency.
- 7-Amine Substitution: Pyridin-2-ylmethyl groups (32, 33, 47) correlate with strong anti-mycobacterial activity and low hERG liability .
Role of the 4-Ethoxyphenyl Moiety
The 4-ethoxyphenyl group distinguishes the target compound from analogues with:
- Electron-Withdrawing Groups (EWGs): Chlorophenyl (890624-32-5 ) or fluorophenyl (32 ) substituents enhance binding to hydrophobic enzyme pockets but may increase hERG affinity.
- Electron-Donating Groups (EDGs): The ethoxy group improves solubility and may reduce hERG liability compared to EWGs . However, EDGs like methoxy (e.g., 34 ) show moderate activity (IC50 ~0.3 µM), suggesting a trade-off between solubility and potency.
Biological Activity
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological properties. The presence of an ethoxy group and a propan-2-yl moiety contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : In cell line assays, derivatives of pyrazolo[1,5-a]pyrimidines showed promising antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .
| Cell Line | Compound | GI Value (%) | Concentration (µM) |
|---|---|---|---|
| HOP-92 | Related Compound | 86.28 | 10 |
| HCT-116 | Related Compound | 40.87 | 10 |
| SK-BR-3 | Related Compound | 46.14 | 10 |
The mechanism by which this compound exerts its effects is thought to involve inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that this compound may interact with ATP-binding sites of kinases, disrupting their activity and leading to apoptosis in cancer cells .
Pharmacokinetics and Toxicology
ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds indicate favorable drug-like characteristics. Predictions suggest adequate bioavailability and low toxicity profiles based on structural analogs .
Toxicological Studies : Preliminary toxicity assessments have shown that compounds within this class have manageable safety profiles in preclinical models. However, further studies are necessary to fully elucidate the toxicological impacts in vivo.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A clinical trial involving a related compound demonstrated significant tumor regression in patients with advanced solid tumors after treatment with doses tailored to maximize therapeutic effects while minimizing side effects.
- Case Study 2 : In animal models, administration of this compound resulted in marked reductions in tumor size compared to control groups, alongside an increase in survival rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
